Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt
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Overview
Description
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. This specific compound is characterized by the presence of acetyl and sulfato groups at the 2, 3, and 6 positions of the glucose units, respectively. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt involves multiple steps. Initially, beta-cyclodextrin is acetylated at the 2 and 3 positions using acetic anhydride in the presence of a base such as pyridine. Subsequently, the acetylated product undergoes sulfation at the 6 position using a sulfating agent like sulfur trioxide-pyridine complex. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for acetylation and sulfation reactions, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The acetyl and sulfato groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Complexation: The compound can form inclusion complexes with various guest molecules due to its cyclodextrin core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Complexation: The formation of inclusion complexes is usually carried out in aqueous solutions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the acetyl or sulfato groups.
Hydrolysis: The major product is the deacetylated cyclodextrin derivative.
Complexation: The major products are the inclusion complexes with guest molecules.
Scientific Research Applications
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt primarily involves the formation of inclusion complexes with guest molecules. The cyclodextrin core provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the acetyl and sulfato groups enhance the solubility and stability of the complex in aqueous solutions. This property is exploited in various applications, including chiral separation and drug delivery .
Comparison with Similar Compounds
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical properties. Similar compounds include:
Heptakis(2,3-diacetyl)-beta-cyclodextrin: Lacks the sulfato groups, resulting in different solubility and complexation properties.
Heptakis(6-sulfato)-beta-cyclodextrin: Lacks the acetyl groups, affecting its hydrophobicity and inclusion complex formation.
Heptakis(2,3-dimethyl-6-sulfato)-beta-cyclodextrin: Contains methyl groups instead of acetyl groups, leading to variations in its chemical reactivity and applications.
Properties
Molecular Formula |
C70H91Na7O70S7 |
---|---|
Molecular Weight |
2437.8 g/mol |
IUPAC Name |
heptasodium;[(1R,3S,5R,6S,8R,10R,11R,13R,15R,16R,18R,21R,23R,26R,28R,30R,31R,33R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate |
InChI |
InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39?,40?,41-,42?,43-,44+,45-,46-,47-,48-,49-,50+,51-,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+,67-,68-,69-,70-;;;;;;;/m1......./s1 |
InChI Key |
DHGQFTJHHSAHSL-FYLSBAKYSA-G |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@H]3[C@H](O[C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC7COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)OC6COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC4COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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